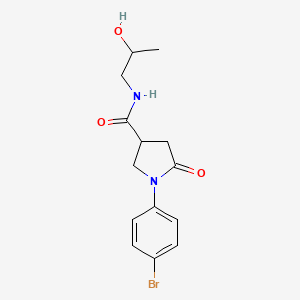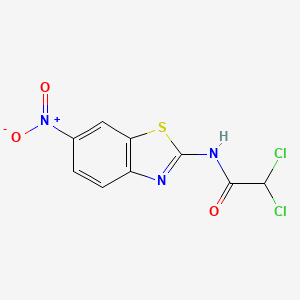
2,3,3-trimethylbutan-2-yl N-(1,1,1,3,3,3-hexafluoropropan-2-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,3-trimethylbutan-2-yl N-(1,1,1,3,3,3-hexafluoropropan-2-yl)carbamate is a synthetic organic compound characterized by its unique structure, which includes a carbamate group and a highly fluorinated alkyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3-trimethylbutan-2-yl N-(1,1,1,3,3,3-hexafluoropropan-2-yl)carbamate typically involves the reaction of 2,3,3-trimethylbutan-2-ol with 1,1,1,3,3,3-hexafluoropropan-2-yl isocyanate under controlled conditions. The reaction is carried out in an inert solvent such as dichloromethane or tetrahydrofuran, and a catalyst like triethylamine is often used to facilitate the reaction. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for the efficient production of the compound.
Análisis De Reacciones Químicas
Types of Reactions
2,3,3-trimethylbutan-2-yl N-(1,1,1,3,3,3-hexafluoropropan-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carbonyl compounds.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles like hydroxide ions or amines replace the carbamate group, forming new compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Hydroxide ions in aqueous solution or amines in organic solvents.
Major Products
Oxidation: Carbonyl compounds such as ketones or aldehydes.
Reduction: Alcohols or amines.
Substitution: New carbamate derivatives or other substituted products.
Aplicaciones Científicas De Investigación
2,3,3-trimethylbutan-2-yl N-(1,1,1,3,3,3-hexafluoropropan-2-yl)carbamate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly those requiring fluorinated moieties for enhanced bioavailability and metabolic stability.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings with unique properties.
Mecanismo De Acción
The mechanism of action of 2,3,3-trimethylbutan-2-yl N-(1,1,1,3,3,3-hexafluoropropan-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The highly fluorinated alkyl chain can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The carbamate group can also participate in covalent bonding with nucleophilic residues in the target molecules, further influencing their function.
Comparación Con Compuestos Similares
Similar Compounds
1,1,1,3,3,3-Hexafluoro-2-propanol: A fluorinated alcohol with similar structural features but different functional groups.
2,3,3-Trimethylbutan-2-yl carbamate: Lacks the fluorinated alkyl chain, resulting in different chemical and biological properties.
N-(1,1,1,3,3,3-Hexafluoropropan-2-yl)carbamate derivatives: Compounds with variations in the alkyl chain or carbamate group, leading to diverse applications and properties.
Uniqueness
The uniqueness of 2,3,3-trimethylbutan-2-yl N-(1,1,1,3,3,3-hexafluoropropan-2-yl)carbamate lies in its combination of a highly fluorinated alkyl chain and a carbamate group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications.
Propiedades
IUPAC Name |
2,3,3-trimethylbutan-2-yl N-(1,1,1,3,3,3-hexafluoropropan-2-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17F6NO2/c1-8(2,3)9(4,5)20-7(19)18-6(10(12,13)14)11(15,16)17/h6H,1-5H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQVUHZKVXPTEII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C)(C)OC(=O)NC(C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17F6NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N~1~-(4-bromophenyl)-N~2~-(4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4918026.png)
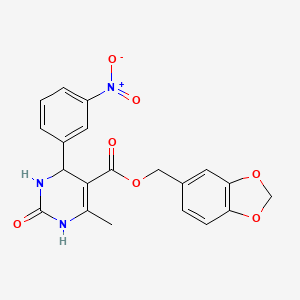
![{3,5-bis[(4-methoxybenzyl)amino]-1H-1,2,4-triazol-1-yl}(pyridin-4-yl)methanone](/img/structure/B4918047.png)
![N-{[1-benzyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-N-methyl-4-(4-morpholinyl)-1-butanamine](/img/structure/B4918052.png)
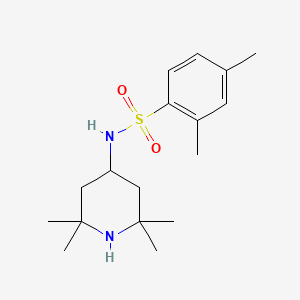
![2-ETHYL-3-PHENYL-7-(2-PYRIDYL)PYRAZOLO[1,5-A]PYRIDO[3,4-E]PYRIMIDIN-6(7H)-ONE](/img/structure/B4918080.png)
![N-(3-CHLORO-4-FLUOROPHENYL)-2-[1,7-DIMETHYL-2,4-DIOXO-5-(PIPERIDINE-1-CARBONYL)-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL]ACETAMIDE](/img/structure/B4918095.png)
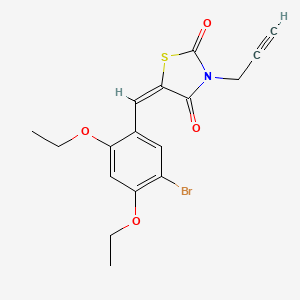
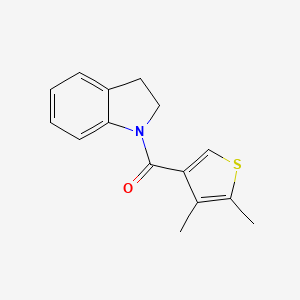

![N-[4-(dimethylamino)phenyl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanamide](/img/structure/B4918118.png)
